2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenol group substituted with an isopropyl group. The boronic ester functionality makes it a valuable intermediate in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the borylation of a suitable phenol precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Substitution: The major products are biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Isopropenylboronic acid pinacol ester
Uniqueness
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its specific substitution pattern on the phenol ring and the presence of the isopropyl group. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C15H23BO3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C15H23BO3/c1-10(2)11-8-7-9-12(13(11)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 |
InChI Key |
RBCKUDYNIBZLNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)C)O |
Origin of Product |
United States |
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